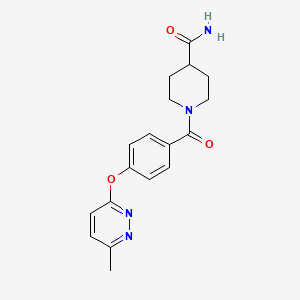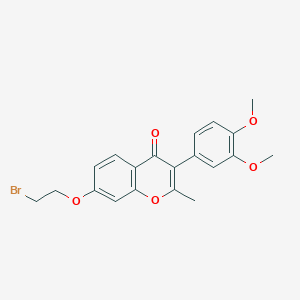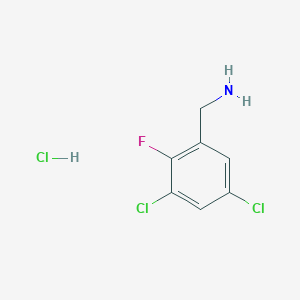
((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Chlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine, also known as CPA, is an organic compound that has gained significant attention in the scientific community. It has a molecular formula of C12H17ClN2O3S and a molecular weight of 304.79 .
Molecular Structure Analysis
The molecular structure ofThis compound is based on structures generated from information available in ECHA’s databases . The morpholine ring is a six-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen . Physical And Chemical Properties Analysis
The physical and chemical properties ofThis compound include its molecular formula C12H17ClN2O3S and molecular weight 304.79 .
Scientific Research Applications
4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. Additionally, this compound has also been found to possess anticancer activity, as well as neuroprotective and antioxidant properties. Furthermore, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide is not fully understood. However, it is believed that this compound may act as an inhibitor of several enzymes involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound has also been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals. Furthermore, this compound has also been found to possess anti-cancer activity, which may be due to its ability to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been found to possess a variety of biochemical and physiological effects. This compound has been found to possess anti-inflammatory, antimicrobial, and antifungal properties. Additionally, this compound has also been found to possess anticancer activity, as well as neuroprotective and antioxidant properties. Furthermore, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide in laboratory experiments include its low cost and its availability from chemical suppliers. Additionally, this compound has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. Furthermore, this compound has also been found to possess anticancer activity, as well as neuroprotective and antioxidant properties.
The main limitation of using 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide in laboratory experiments is its instability. This compound has been found to degrade rapidly in the presence of light and heat, and therefore must be stored in a cool, dark place. Additionally, this compound is also sensitive to pH, and therefore must be stored in an acidic environment.
Future Directions
The potential future directions of 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide research include further investigations into its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases. Additionally, further research into the synthesis of this compound is also needed in order to optimize the synthesis process and increase the yield of the desired product. Furthermore, further research into the mechanism of action of this compound is also needed in order to better understand how it affects various biological processes. Finally, further research into the safety and toxicity of this compound is also needed in order to ensure its safe use in laboratory and clinical settings.
Synthesis Methods
The synthesis of 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide is typically achieved through a two-step process. The first step involves the reaction of 4-chlorophenol with morpholine in the presence of a base such as sodium hydroxide. This reaction yields 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide as the product. The second step involves the reaction of the 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide with a sulfonyl chloride, such as chlorosulfonyl chloride, in the presence of a base such as triethylamine. This reaction yields the desired product, 4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide.
properties
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c13-11-1-3-12(4-2-11)19(16,17)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTTXECDLSXCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-cyano-1-[(4-fluorophenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-[(1,1-dioxo-1lambda6-thiolan-3-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2883237.png)
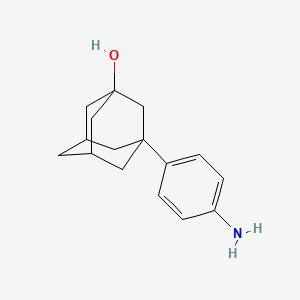
![Methyl 3-({[6-(2-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2883239.png)
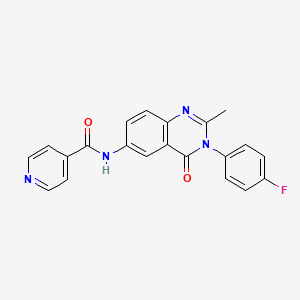
![1-(2,5-Dimethylbenzyl)-3'-(4-ethoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2883241.png)
![11-(3,4-Dimethylphenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2883242.png)
![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2883243.png)
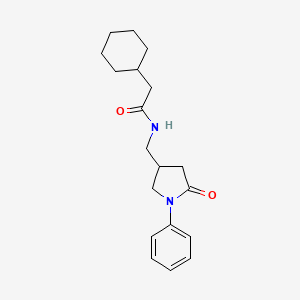
![Methyl 1-{[(3-methylbutyl)carbamoyl]amino}cyclohexanecarboxylate](/img/structure/B2883246.png)
![N-cyclohexyl-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B2883247.png)

